3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS: 376591-97-8) is a biphenyl derivative featuring amino (-NH₂) and hydroxy (-OH) substituents on adjacent positions of one aromatic ring and a carboxylic acid (-COOH) group on the other. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₃H₁₂ClNO₃, with a molecular weight of 289.69 g/mol .
Applications and Uses
This compound is primarily utilized as an active pharmaceutical intermediate (API) or building block in drug synthesis. For example, it serves as a precursor in the production of eltrombopag olamine (a thrombopoietin receptor agonist for thrombocytopenia) and other therapeutic agents targeting cancer and inflammatory diseases . Commercial suppliers like ZHIWE ChemTech, LEAP CHEM, and Ningbo Nuobai Pharmaceutical Co., Ltd. highlight its role in high-value drug manufacturing .
Properties
IUPAC Name |
3-(3-amino-2-hydroxyphenyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17;/h1-7,15H,14H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDYYCDILLKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740025 | |
| Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-97-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-2′-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of biphenyl, followed by reduction to introduce the amino group. The hydroxyl group
Biological Activity
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, including Suzuki coupling reactions and hydrogenation. A notable method includes the reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid to yield the nitro intermediate, which is then reduced to the final product using palladium on carbon (Pd/C) as a catalyst. This method is advantageous due to its high yield and low toxicity compared to previous approaches .
- Molecular Formula : C13H12ClNO3
- Molecular Weight : 265.692 g/mol
- CAS Number : 376591-97-8
Antimicrobial Activity
Research indicates that derivatives of carboxylic acids, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance antibacterial activity against various pathogens. The presence of electron-withdrawing groups on the phenyl ring generally increases potency .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | E. coli | TBD |
| Related Compound | Mycobacterium smegmatis | 50 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit specific histone deacetylases (HDACs), which are implicated in cancer progression. For example, related compounds showed IC50 values in the nanomolar range against HDAC8, indicating strong potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various carboxylic acid derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity against E. coli and Staphylococcus aureus, with further optimization leading to enhanced activity through structural modifications.
Case Study 2: HDAC Inhibition
Another study focused on the inhibition of HDACs by compounds structurally similar to this compound. The results indicated that certain derivatives could inhibit HDAC8 with IC50 values significantly lower than those of standard treatments, suggesting a novel approach for cancer therapy .
Scientific Research Applications
Pharmaceutical Development
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride has been studied for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a scaffold for developing new drugs targeting various biological pathways. Research indicates that modifications to the biphenyl structure can enhance bioactivity and selectivity towards specific targets .
Antioxidant Activity
Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This makes it a candidate for further research in nutraceuticals and functional foods.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials with specific thermal and mechanical properties. Its biphenyl structure can enhance the stability and performance of polymers when used as an additive or modifier .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard for calibrating instruments due to its well-defined chemical properties. Its stability under various conditions makes it suitable for use in chromatographic techniques .
Case Study 1: Pharmaceutical Applications
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their efficacy against cancer cell lines. The results indicated that certain derivatives showed promising cytotoxic effects, suggesting potential therapeutic applications .
Case Study 2: Antioxidant Research
A research team investigated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use as an antioxidant supplement .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of biphenyl carboxylic acid derivatives allows for tailored biological activity. Below is a comparative analysis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Activity: Amino and Hydroxy Groups: The presence of 3'-NH₂ and 2'-OH in the target compound enhances its binding affinity to metal ions and biological targets, critical for thrombopoietin receptor activation in eltrombopag . In contrast, 5'-chloro substitution (CAS 376592-57-3) increases lipophilicity, favoring anticancer activity .
Therapeutic Scope :
- The target compound’s role in eltrombopag synthesis underscores its importance in hematology, whereas derivatives like 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (CAS 172152-53-3) target protein kinases in oncology .
- Compounds with 3,4-dimethoxyphenethyl groups (e.g., CAS III from ) show antitumor activity via transcription factor modulation, differing from the hydrochloride’s receptor-based mechanism .
Table 2: Commercial and Research Status
Q & A
Q. What are the recommended synthetic routes for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
Synthesis of this compound typically involves multi-step reactions, including coupling of biphenyl precursors, functional group modifications (e.g., amino and hydroxyl group introduction), and final hydrochlorination. Key steps may include:
- Catalytic hydrogenation for introducing the amino group under controlled pressure and temperature to avoid over-reduction .
- Selective protection/deprotection strategies for the hydroxyl and amino groups to prevent side reactions .
- Crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with high purity .
Optimization can be achieved via reaction parameter screening (solvent, catalyst loading, temperature) using fractional factorial design to minimize experimental runs while maximizing yield .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in a tightly sealed, moisture-resistant container at 2–8°C in a dry environment. Desiccants (e.g., silica gel) should be added to storage containers to prevent hygroscopic degradation .
- Stability monitoring : Conduct periodic HPLC or TLC analyses to detect decomposition products, especially under prolonged light exposure .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify biphenyl backbone, amino, hydroxyl, and carboxylic acid groups. Aromatic proton signals should align with predicted coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₂ClNO₃, MW 281.69) and isotopic distribution .
- HPLC with UV detection : Assess purity (>98%) using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis parameters of this compound?
- Screening experiments : Use a Plackett-Burman design to identify critical factors (e.g., reaction temperature, solvent polarity, catalyst type) affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters like pH during hydrochlorination and solvent ratios using a central composite design .
- Robustness testing : Introduce deliberate variations (e.g., ±5°C temperature fluctuations) to validate process reliability under scaled conditions .
Q. What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound in catalytic systems?
- Quantum chemical calculations : Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in substitution reactions .
- Molecular dynamics simulations : Study solvation effects and salt stability in aqueous/organic solvent mixtures .
- Reaction pathway prediction : Tools like Gaussian or ORCA can simulate intermediates during aminolysis or hydroxylation steps .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts or HPLC retention times) be systematically resolved during characterization?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Spiking experiments : Add a known pure standard to the sample and observe peak coalescence in HPLC to confirm identity .
- 2D NMR techniques : Use COSY, HSQC, or HMBC to resolve overlapping signals and assign aromatic proton correlations unambiguously .
Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity, considering its hydrochloride salt form?
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., hydrochlorination) .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
- Crystallization control : Adjust cooling rates and anti-solvent addition to optimize crystal size distribution and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
